molecular formula C14H10FN B599285 4-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 1352318-56-9

4-(3-Fluoro-4-methylphenyl)benzonitrile

Cat. No.: B599285
CAS No.: 1352318-56-9
M. Wt: 211.239
InChI Key: YAECPXFOMDFTCQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro and a methyl group at the 3 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and methyl groups can enhance its stability and modify its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECPXFOMDFTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718377
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-56-9
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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